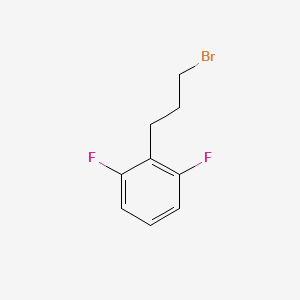

2-(3-Bromopropyl)-1,3-difluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromopropyl)-1,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2/c10-6-2-3-7-8(11)4-1-5-9(7)12/h1,4-5H,2-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVIQDVWDGUSTIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CCCBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634557 | |

| Record name | 2-(3-Bromopropyl)-1,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401939-94-4 | |

| Record name | 2-(3-Bromopropyl)-1,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3 Bromopropyl 1,3 Difluorobenzene

Strategies for Precursor Synthesis

The efficient synthesis of the target compound relies heavily on the availability of appropriately substituted precursors, namely 1,3-difluorobenzene (B1663923) and 2-bromo-1,3-difluorobenzene. The methodologies for preparing these foundational molecules are critical and varied.

The 1,3-difluorobenzene scaffold is a common starting point for many complex fluorinated molecules. Its synthesis can be achieved through both classical and modern catalytic methods.

The Balz-Schiemann reaction is a traditional and widely recognized method for introducing fluorine atoms onto an aromatic ring. wikipedia.org The process begins with the transformation of a primary aromatic amine into a diazonium tetrafluoroborate salt. wikipedia.org This intermediate is typically isolated and then thermally decomposed to yield the corresponding aryl fluoride (B91410), along with nitrogen gas and boron trifluoride. wikipedia.org

In the context of 1,3-difluorobenzene, the synthesis starts from m-phenylenediamine. A double diazotization reaction is performed, followed by the formation of the bis(diazonium) tetrafluoroborate salt. Thermal decomposition of this salt then yields 1,3-difluorobenzene. While effective, the conventional Balz-Schiemann reaction presents challenges, particularly on a larger scale. The diazotization process is highly exothermic, and the isolated diazonium salts can be thermally unstable and potentially explosive. jove.com

To mitigate these risks and improve efficiency, modern adaptations have been developed. Continuous-flow reactor systems offer superior heat and mass transfer, allowing for better temperature control and significantly reducing reaction times from hours to seconds. researchgate.net This technology eliminates the need to isolate the hazardous diazonium intermediate, making the process safer and more scalable for industrial applications. jove.comresearchgate.net Greener approaches have also been explored, utilizing ionic liquids as a reaction medium to simplify the procedure, reduce waste, and allow for the recyclability of the solvent. researchgate.net

| Reaction Data Table: Balz-Schiemann Reaction for 1,3-Difluorobenzene | |

| Starting Material | m-Phenylenediamine |

| Key Intermediate | Benzene-1,3-bis(diazonium) tetrafluoroborate |

| Product | 1,3-Difluorobenzene |

| Key Reagents | Sodium nitrite (NaNO₂), Tetrafluoroboric acid (HBF₄) or other fluoride sources |

| Reaction Type | Diazotization followed by thermal decomposition |

| Advantages | Well-established method applicable to various aromatic amines. wikipedia.org |

| Challenges | Exothermic reaction, potentially explosive intermediates, modest yields in some cases. jove.com |

| Modern Improvements | Continuous-flow systems for enhanced safety and efficiency jove.comresearchgate.net; Use of ionic liquids for a greener process. researchgate.net |

An alternative route to 1,3-difluorobenzene involves the catalytic dehalogenation of a 1,3-difluorohalobenzene precursor. This process is particularly useful for producing high-purity 1,3-difluorobenzene. The reaction involves the removal of chlorine or bromine atoms from a substituted 1,3-difluorobenzene ring. google.com

The process typically employs a palladium catalyst, often supported on carbon (Pd/C). The 1,3-difluorohalobenzene is reacted with hydrogen gas under pressure in the presence of the catalyst and an amine. The reaction is generally carried out at elevated temperatures, ranging from 70° to 140° C. google.com This method provides very good yields and high levels of product purity, avoiding the corrosive conditions and hazardous intermediates associated with other synthetic routes. google.com

| Reaction Data Table: Catalytic Dehalogenation | |

| Starting Material | 1,3-Difluorohalobenzene (e.g., 2,4-difluorochlorobenzene) google.com |

| Product | 1,3-Difluorobenzene google.com |

| Catalyst | Palladium-based catalyst (e.g., Pd/C) google.com |

| Reagents | Hydrogen (H₂), Amine google.com |

| Conditions | 70° to 140° C, elevated pressure google.com |

| Advantages | High yield, high purity, avoids harsh reagents and intermediates. google.com |

The synthesis of 2-bromo-1,3-difluorobenzene is a crucial step, as it establishes the correct substitution pattern required for the final product. The fluorine atoms on the benzene (B151609) ring are ortho-, para-directing activators for electrophilic substitution. However, direct bromination of 1,3-difluorobenzene would likely lead to a mixture of isomers, with substitution favored at the 4- and 6-positions due to steric hindrance at the 2-position, which is situated between the two fluorine atoms.

Achieving regioselectivity for the 2-position often requires a more controlled strategy. One common approach is to start with a precursor that already has a directing group in the desired position. For instance, synthesis can begin with 2,6-difluoroaniline. chemsrc.com The amino group can then be converted to a diazonium salt, which is subsequently replaced by bromine via a Sandmeyer reaction or a related transformation.

Another advanced strategy involves a regioselective halogen-metal exchange. Although not specifically detailed for 2-bromo-1,3-difluorobenzene in the provided context, similar reactions on substituted dibromo arenes have shown that using reagents like isopropylmagnesium chloride can achieve high regioselectivity. organic-chemistry.org This occurs because the exchange happens preferentially at the more sterically accessible or electronically favored position, which can be influenced by directing groups. organic-chemistry.org

Synthesis of 1,3-Difluorobenzene Core Structures

Direct Synthetic Routes to 2-(3-Bromopropyl)-1,3-difluorobenzene

Once the necessary precursors are synthesized, the final step involves introducing the 3-bromopropyl side chain onto the 1,3-difluorobenzene ring at the 2-position.

A plausible method for attaching the three-carbon chain is through a Friedel-Crafts acylation reaction. This would involve reacting 1,3-difluorobenzene with 3-bromopropionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This would form 1-(2,6-difluorophenyl)-3-bromopropan-1-one. The directing effects of the fluorine atoms would guide the acylation to the 2- or 4-position. Separating the desired 2-isomer would be a necessary subsequent step. Following acylation, the ketone can be reduced to a methylene (B1212753) group (-CH₂-) using methods like the Clemmensen or Wolff-Kishner reduction, yielding the final product, this compound.

Alternatively, a Grignard reaction provides a powerful tool for carbon-carbon bond formation. This route would start with the previously synthesized 2-bromo-1,3-difluorobenzene. This compound can be converted into a Grignard reagent, 2-(1,3-difluorophenyl)magnesium bromide, by reacting it with magnesium metal. This organometallic intermediate can then be reacted with a suitable electrophile, such as 1-bromo-3-chloropropane or epibromohydrin, to introduce the 3-bromopropyl side chain. Careful selection of the electrophile and reaction conditions is crucial to prevent side reactions and ensure the desired product is formed.

A similar synthetic transformation has been documented for the preparation of 1-(2-bromoethyl)-3,5-difluorobenzene, where a precursor alcohol is converted to the corresponding alkyl bromide. rsc.org This suggests that a strategy involving the initial attachment of a 3-hydroxypropyl chain to the 2-position of 1,3-difluorobenzene, followed by bromination of the terminal alcohol group (e.g., using PBr₃ or CBr₄/PPh₃), is a viable and effective pathway to the target molecule.

Functionalization of the 1,3-Difluorobenzene Moiety

Electrophilic Aromatic Substitution Strategies

Electrophilic Aromatic Substitution (EAS) is a fundamental strategy for functionalizing aromatic rings. In the case of 1,3-difluorobenzene, the fluorine atoms are deactivating groups due to their high electronegativity, which withdraws electron density from the ring via the inductive effect. uci.edu However, they are also ortho, para-directors because of resonance effects, where lone pairs on the fluorine can be donated to the ring. uci.edu

The directing effects in 1,3-difluorobenzene guide incoming electrophiles primarily to the 4-position (para to one fluorine and ortho to the other) and to a lesser extent, the 2-position (ortho to both fluorines). The 2-position is sterically hindered, making substitution at the 4-position generally more favorable. Direct Friedel-Crafts alkylation is often a poor choice for introducing a simple alkyl chain like a propyl group due to issues with carbocation rearrangements and the potential for polyalkylation, as the alkylated product can be more reactive than the starting material. libretexts.orgmasterorganicchemistry.com A more controlled approach is required to achieve the desired 2-substituted product.

Directed Ortho-Metalation (DoM) and Subsequent Quenching

Directed ortho-metalation (DoM) offers a powerful method for achieving regioselective substitution at a position ortho to a directing metalation group (DMG). wikipedia.org This strategy overcomes the inherent regioselectivity issues of standard EAS reactions. wikipedia.org In 1,3-difluorobenzene, the fluorine atoms can function as moderate DMGs, coordinating with a strong organolithium base (like n-butyllithium or sec-butyllithium) and directing deprotonation to the adjacent C-2 position. organic-chemistry.orgbaranlab.org

The general mechanism proceeds as follows:

Coordination: The Lewis basic fluorine atom coordinates with the Lewis acidic lithium of the organolithium reagent.

Deprotonation: The strong base removes a proton from the C-2 position, which is acidified by the inductive effect of the adjacent fluorine atoms, forming a stable 2,6-difluorophenyllithium intermediate. wikipedia.orgbaranlab.org

Quenching: This highly reactive intermediate is then quenched with a suitable electrophile to introduce the desired side chain.

To install a three-carbon chain that can be converted to a bromopropyl group, potential electrophiles include:

Allyl bromide: This would introduce a 2-allyl-1,3-difluorobenzene intermediate, which can then be subjected to anti-Markovnikov hydrobromination.

Propylene oxide: Reaction with this epoxide would yield 2-(3-hydroxypropyl)-1,3-difluorobenzene after an acidic workup. This alcohol can then be converted to the target bromide.

This method provides excellent regiocontrol, making it a highly effective strategy for accessing the sterically hindered 2-position. unblog.fr

| DoM Strategy Overview | |

| Substrate | 1,3-Difluorobenzene |

| Directing Group | Fluorine |

| Base | n-BuLi or s-BuLi/TMEDA |

| Intermediate | 2,6-Difluorophenyllithium |

| Potential Electrophiles | Allyl bromide, Propylene oxide |

| Advantage | High regioselectivity for the C-2 position |

Friedel-Crafts Acylation, Reduction, and Halogenation Sequences

The Friedel-Crafts acylation is a more reliable alternative to Friedel-Crafts alkylation because the product, an aryl ketone, is deactivated towards further substitution, preventing poly-acylation. organic-chemistry.orgwikipedia.org Furthermore, the acylium ion electrophile does not undergo rearrangement. libretexts.org

For the synthesis of this compound, a potential sequence begins with the acylation of 1,3-difluorobenzene with propanoyl chloride or propanoic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). organic-chemistry.orggoogle.com

Regioselectivity: As with other EAS reactions on this substrate, the acylation is expected to occur predominantly at the C-4 position due to steric hindrance at the C-2 position, yielding 1-(2,4-difluorophenyl)propan-1-one. alexandonian.comimist.ma Therefore, this route is more suitable for synthesizing the 4-substituted isomer rather than the target 2-substituted compound.

Should the 2-acyl product be obtained, the subsequent steps would be:

Reduction: The ketone carbonyl group can be reduced to a methylene (CH₂) group to form the propyl side chain. Common methods include the Wolff-Kishner (hydrazine and a strong base) or Clemmensen (zinc amalgam and concentrated HCl) reductions. organic-chemistry.org

Halogenation: The terminal methyl group of the resulting 2-propyl-1,3-difluorobenzene would need to be functionalized and converted to a bromide, a non-trivial transformation that underscores the limitations of this pathway for the desired isomer.

Introduction of the Bromopropyl Side Chain

Once a propyl or propenyl group is correctly positioned on the difluorobenzene ring, the final step is the introduction of the terminal bromine atom.

Radical Bromination Techniques

Radical bromination is a key method for introducing bromine into an alkyl chain. The specific outcome depends on the substrate and reagents used.

Anti-Markovnikov Hydrobromination: If the precursor is 2-allyl-1,3-difluorobenzene (synthesized via DoM, for example), the most direct method to obtain the target compound is through the radical-initiated addition of hydrogen bromide (HBr) across the double bond. In the presence of a radical initiator such as benzoyl peroxide or AIBN, the bromine atom adds to the terminal carbon of the alkene, resulting in the desired this compound. This reaction is highly regioselective for the anti-Markovnikov product.

Benzylic Bromination: If the starting material is 2-propyl-1,3-difluorobenzene, radical bromination using reagents like N-bromosuccinimide (NBS) with light or a radical initiator would not yield the desired product. ucalgary.calibretexts.org This reaction selectively brominates the benzylic position (the carbon directly attached to the aromatic ring) because the resulting benzylic radical is resonance-stabilized. libretexts.orgmasterorganicchemistry.com This would produce 2-(1-bromopropyl)-1,3-difluorobenzene, an isomer of the target compound.

| Radical Bromination Method | Substrate | Reagents | Product | Regioselectivity |

| Radical Addition | 2-Allyl-1,3-difluorobenzene | HBr, Peroxide/AIBN | This compound | Anti-Markovnikov (Terminal C) |

| Radical Substitution | 2-Propyl-1,3-difluorobenzene | NBS, Light/AIBN | 2-(1-Bromopropyl)-1,3-difluorobenzene | Benzylic (C-1 of propyl chain) |

Nucleophilic Substitution on Activated Propyl Precursors (e.g., tosylates)

A widely used and highly reliable method for converting a primary alcohol into an alkyl bromide is through a two-step nucleophilic substitution process. This pathway avoids the rearrangements and regioselectivity issues of other methods.

Activation of the Alcohol: The precursor, 2-(3-hydroxypropyl)-1,3-difluorobenzene, is first reacted with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine. lumenlearning.comucalgary.camasterorganicchemistry.com This converts the hydroxyl group, which is a poor leaving group (OH⁻), into a tosylate (-OTs) or mesylate (-OMs) group. masterorganicchemistry.com These sulfonate esters are excellent leaving groups because their negative charge is stabilized by resonance. lumenlearning.comucalgary.ca This step proceeds with retention of configuration at the carbon atom. lumenlearning.com

Nucleophilic Displacement: The resulting tosylate or mesylate is then treated with a source of bromide ions, such as sodium bromide (NaBr) or lithium bromide (LiBr), in a polar aprotic solvent like acetone or DMF. The bromide ion acts as a nucleophile and displaces the tosylate leaving group via an Sₙ2 reaction, yielding the final product, this compound. ucalgary.ca

This sequence is highly efficient for primary alcohols and provides a clean, high-yielding route to the desired terminal bromide. ntu.ac.uk

Control of Regioselectivity and Stereoselectivity

Regioselectivity: The control of regioselectivity is the most critical aspect of this synthesis.

In functionalizing the aromatic ring, DoM provides superior regiocontrol for C-2 substitution compared to EAS/Friedel-Crafts, which favors C-4 substitution. wikipedia.orgalexandonian.com

In introducing the bromine atom, the choice of reaction dictates the outcome. Radical addition of HBr to an alkene precursor ensures terminal bromination, while nucleophilic substitution on an activated primary alcohol also guarantees terminal bromination. ucalgary.ca In contrast, radical substitution on the saturated alkyl chain leads exclusively to benzylic bromination. masterorganicchemistry.com

Stereoselectivity: For the synthesis of this compound, no stereocenters are formed, so stereoselectivity is not a primary concern. However, it is relevant to note that the synthetic steps discussed proceed with predictable stereochemical outcomes. For instance, the conversion of a chiral alcohol to a tosylate retains the stereochemistry, and the subsequent Sₙ2 displacement with bromide occurs with inversion of configuration. lumenlearning.com While not applicable to this specific achiral target, these principles are crucial in broader synthetic contexts.

Mechanistic Insights into Regioselective Bromination

The synthesis of precursors to this compound often involves electrophilic aromatic substitution, specifically bromination. The regioselectivity of this reaction is governed by the directing effects of the substituents on the benzene ring. In the case of a substituted 1,3-difluorobenzene, the outcome of bromination is dictated by the interplay between the activating or deactivating nature of the existing groups and their preferred positions for substitution.

The mechanism for electrophilic aromatic bromination typically proceeds through an addition-elimination pathway. vub.beresearchgate.net The bromine molecule (Br₂), often activated by a Lewis acid, is attacked by the π-electrons of the aromatic ring, forming a positively charged intermediate known as a sigma complex or Wheland intermediate. vub.be This step is typically the rate-determining step. The intermediate then loses a proton from the site of bromine addition to restore aromaticity, yielding the brominated product.

Theoretical studies using Density Functional Theory (DFT) have provided significant insights into these reaction profiles. vub.beresearchgate.netrsc.org These calculations help in understanding the preferred regioselectivity by analyzing the stability of the intermediates and the energy barriers of the transition states. For benzene derivatives, the directing effect of substituents is crucial. Electron-donating groups activate the ring and direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct to the meta position. vub.be

In a molecule like 1-(alkyl)-2,4-difluorobenzene, the alkyl group is weakly activating and ortho-, para-directing, while the fluorine atoms are deactivating but also ortho-, para-directing. The precise location of bromination would depend on the specific reaction conditions and the steric hindrance posed by the alkyl group.

| Factor | Influence on Bromination | Typical Outcome |

| Electronic Effects | Fluorine atoms are deactivating (inductive withdrawal) but ortho-, para-directing (resonance donation). The alkyl group is weakly activating and ortho-, para-directing. | Substitution is directed to positions activated by both the alkyl and fluorine groups, typically ortho or para to the alkyl group. |

| Steric Hindrance | The bulkiness of the propyl group can hinder substitution at the adjacent (ortho) positions. | Substitution may be favored at the less sterically hindered para position relative to the alkyl group. |

| Reaction Mechanism | Proceeds via a Wheland intermediate, where the stability is influenced by the substituents. researchgate.net | The most stable intermediate will lead to the major product. |

Influence of Fluorine Substituents on Substitution Patterns

The presence of fluorine atoms on an aromatic ring has a complex influence on its reactivity in substitution reactions. In electrophilic aromatic substitution, halogens, including fluorine, are deactivating yet ortho-, para-directing. quora.com The deactivation arises from the strong electron-withdrawing inductive effect of the highly electronegative fluorine atom, which reduces the electron density of the ring, making it less nucleophilic and thus slower to react with electrophiles compared to benzene. quora.comacs.org

Conversely, the ortho-, para-directing effect is due to the ability of the fluorine atom's lone pairs to donate electron density to the ring through resonance. This donation preferentially stabilizes the sigma complex intermediates for ortho and para substitution, where the positive charge can be delocalized onto the fluorine-bearing carbon. Although fluorine is the most electronegative element, this resonance effect is significant enough to direct the substitution pattern. acs.org

In the context of 1,3-difluorobenzene, the two fluorine atoms collectively influence the substitution pattern. Their deactivating inductive effects are additive, making the ring significantly less reactive. However, their resonance effects direct incoming electrophiles to the positions ortho and para to each fluorine. This results in preferred substitution at the 2-, 4-, and 6-positions. The 2-position is sterically hindered by two adjacent fluorine atoms, making the 4- and 6-positions the most likely sites for electrophilic attack.

For nucleophilic aromatic substitution (SNAr), fluorine substituents have a different effect. They strongly activate the ring towards attack by nucleophiles, especially when positioned ortho or para to a leaving group. researchgate.net This is because their strong electron-withdrawing nature stabilizes the negatively charged Meisenheimer complex intermediate formed during the reaction. In polysubstituted difluorobenzene derivatives, SNAr reactions can be highly regioselective, providing a practical route to compounds like fluoroaryl ethers. researchgate.net

| Substitution Type | Role of Fluorine | Effect on Reactivity | Directing Influence |

| Electrophilic Aromatic Substitution | Inductive withdrawal > Resonance donation | Deactivating | Ortho-, Para-directing |

| Nucleophilic Aromatic Substitution | Strong inductive withdrawal | Activating | Stabilizes intermediate when ortho/para to leaving group |

Advanced Synthetic Techniques and Process Development

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. youtube.com These reactions are fundamental in modern organic synthesis, allowing for the construction of complex molecules from simpler precursors. The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Oxidative Addition : A low-valent palladium(0) catalyst inserts into the aryl-bromide bond, forming a palladium(II) intermediate.

Transmetalation : The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organozinc compound) is transferred to the palladium center, displacing the bromide.

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst. youtube.com

For a substrate like this compound, the aryl bromide moiety can readily participate in various cross-coupling reactions. The presence of fluorine atoms can influence the reaction rates, often enhancing the oxidative addition step due to the electron-withdrawing nature of fluorine. mdpi.commdpi.com

Examples of Applicable Cross-Coupling Reactions:

Suzuki Coupling : Reaction with an organoboron reagent (R-B(OH)₂) to form a new C-C bond.

Stille Coupling : Reaction with an organotin reagent (R-SnBu₃) to form a C-C bond.

Heck Coupling : Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling : Reaction with a terminal alkyne to form a C-C triple bond.

Buchwald-Hartwig Amination : Reaction with an amine to form a C-N bond.

| Reaction | Coupling Partner | Catalyst/Ligand System | Bond Formed |

| Suzuki-Miyaura | Ar'-B(OR)₂ | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | C-C (Aryl-Aryl) |

| Stille | Ar'-SnR₃ | Pd(PPh₃)₄ | C-C (Aryl-Aryl) |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃/BINAP | C-N (Aryl-Amine) |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂/CuI | C-C (Aryl-Alkyne) |

Continuous Flow Synthesis Adaptations

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher reproducibility, and the potential for automation and scale-up. researchgate.net The synthesis of this compound and its subsequent transformations can be adapted to flow processes.

For instance, bromination reactions, which can be highly exothermic, are well-suited for flow reactors where precise temperature control can be maintained, preventing runaway reactions and minimizing the formation of byproducts. acs.org Similarly, palladium-catalyzed cross-coupling reactions can be performed in flow using packed-bed reactors containing a heterogeneous catalyst or with a homogeneous catalyst in a heated coil reactor. nih.govresearchgate.net This approach allows for reduced reaction times and catalyst loadings. nih.gov The on-demand generation of reactive intermediates, such as organometallic reagents for cross-coupling, is another key safety benefit of flow chemistry. researchgate.net

A hypothetical continuous flow setup for a Suzuki coupling of this compound could involve:

Pumping streams of the aryl bromide, the boronic acid, a base, and the palladium catalyst solution into a micromixer.

Passing the mixed stream through a heated reactor coil to allow the reaction to reach completion. The residence time in the reactor is precisely controlled by the flow rate and coil length. nih.gov

Implementing in-line purification or a liquid-liquid extraction module downstream to isolate the product.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Heat Transfer | Limited by vessel surface area | Excellent, high surface-area-to-volume ratio |

| Safety | Risk of thermal runaway with exothermic reactions | Enhanced safety, small reaction volume |

| Scalability | Challenging, requires larger vessels | Straightforward, by running the system for longer |

| Reaction Time | Often hours | Can be reduced to minutes vapourtec.com |

Enzymatic Approaches for Chiral Intermediates

Biocatalysis using isolated enzymes or whole-cell systems provides a powerful tool for the synthesis of chiral molecules with high enantioselectivity under mild reaction conditions. researchgate.netdntb.gov.ua While direct enzymatic synthesis of this compound is not established, enzymatic methods can be envisioned for the preparation of chiral precursors or for the enantioselective transformation of the propyl side chain.

The incorporation of fluorine into organic compounds can enhance their metabolic stability and bioavailability, making fluorinated chiral compounds highly valuable in pharmaceuticals and agrochemicals. the-innovation.org Enzymes have been shown to tolerate and act upon fluorinated substrates, enabling the synthesis of a diverse range of chiral fluorinated building blocks. the-innovation.orgchimia.ch

Potential Enzymatic Strategies:

Enzymatic Resolution : A racemic mixture containing a functional group on the propyl chain (e.g., a hydroxyl or amino group) could be resolved using enzymes like lipases or proteases, which selectively acylate or hydrolyze one enantiomer, allowing for the separation of the two.

Asymmetric Reduction : A ketone precursor on the propyl side chain could be asymmetrically reduced to a chiral alcohol using ketoreductases (KREDs).

Photoenzymatic Reactions : Emerging photoenzymatic strategies, using light-driven ene-reductases, can generate carbon-centered radicals from brominated compounds to participate in enantioselective reactions, potentially creating chirality on the side chain. nih.gov

These enzymatic approaches offer a green and efficient alternative to traditional chemical methods for introducing chirality, a key feature in many biologically active molecules. the-innovation.org

| Enzyme Class | Reaction Type | Potential Application |

| Lipase/Esterase | Kinetic Resolution | Selective acylation/hydrolysis of a racemic alcohol precursor. |

| Ketoreductase (KRED) | Asymmetric Reduction | Enantioselective reduction of a ketone on the propyl chain to a chiral alcohol. |

| Ene-reductase (light-driven) | Hydroalkylation | Enantioselective formation of a C-C bond involving the propyl chain. nih.gov |

| Cytochrome P450 | Oxidation | Regio- and stereoselective hydroxylation of the propyl chain. |

Chemical Reactivity and Transformation Pathways of 2 3 Bromopropyl 1,3 Difluorobenzene

Reactions Involving the Bromopropyl Moiety

The carbon-bromine bond in the propyl chain is the primary site of reactivity in this part of the molecule. The electronegative bromine atom polarizes the C-Br bond, rendering the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Substitution Reactions (SN1 and SN2)

Nucleophilic substitution is a fundamental reaction pathway for 2-(3-bromopropyl)-1,3-difluorobenzene, allowing for the introduction of a wide variety of functional groups. These reactions can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. Given that the bromine is on a primary carbon, the SN2 mechanism is generally favored, involving a backside attack by the nucleophile and inversion of stereochemistry if the carbon were chiral. SN1 reactions are less likely due to the instability of the primary carbocation that would need to form. youtube.com

A common application of nucleophilic substitution on this compound is the formation of new carbon-carbon or carbon-heteroatom bonds, leading to a diverse array of alkyl-substituted derivatives.

Alkylation of Amines: Primary and secondary amines can act as nucleophiles, displacing the bromide to form secondary and tertiary amines, respectively. This reaction is a standard method for constructing more complex amine-containing molecules. The resulting product is an amine that is typically more nucleophilic than the starting amine, which can sometimes lead to multiple alkylations. cas.cn

Williamson Ether Synthesis: Alkoxides, the conjugate bases of alcohols, are excellent nucleophiles for SN2 reactions. masterorganicchemistry.com The reaction of this compound with an alkoxide (e.g., sodium ethoxide) would yield the corresponding ether. This reaction, known as the Williamson ether synthesis, is a reliable method for preparing ethers.

The following table summarizes representative nucleophilic substitution reactions for the formation of alkyl-substituted derivatives:

| Nucleophile | Reagent Example | Product Type |

| Amine | Diethylamine | Tertiary Amine |

| Alkoxide | Sodium methoxide (B1231860) | Ether |

| Cyanide | Sodium cyanide | Nitrile |

| Azide | Sodium azide | Alkyl Azide |

| Thiolate | Sodium thiophenoxide | Thioether |

The presence of the bromopropyl group and the difluorobenzene ring in the same molecule allows for the possibility of intramolecular reactions to form heterocyclic structures. If a nucleophilic center is present on the aromatic ring or a substituent, it can attack the electrophilic carbon of the bromopropyl chain, leading to cyclization.

For instance, if a hydroxyl group were present on the difluorobenzene ring ortho to the bromopropyl side chain, an intramolecular Williamson ether synthesis could occur to form a chromane (B1220400) derivative. Such reactions are often facilitated by a base to deprotonate the nucleophile.

Elimination Reactions (E1 and E2)

In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form an alkene. This process involves the removal of the bromine atom and a proton from an adjacent carbon atom. Similar to substitution reactions, elimination can proceed through two primary mechanisms: E1 and E2. The E2 mechanism is a concerted, one-step process that is favored by strong bases. The E1 mechanism is a two-step process involving a carbocation intermediate and is more common with tertiary alkyl halides. For a primary bromide like in this compound, the E2 pathway is more probable.

The regioselectivity of the elimination reaction would result in the formation of 1-(prop-2-en-1-yl)-2,4-difluorobenzene.

Generation and Reactivity of Organometallic Reagents (e.g., Grignard, Organolithium)

The carbon-bromine bond in this compound can be utilized to form highly reactive organometallic compounds, such as Grignard and organolithium reagents.

Grignard Reagents: Reaction with magnesium metal in an ether solvent (such as diethyl ether or tetrahydrofuran) would produce the corresponding Grignard reagent, [2-(3-magnesiobromopropyl)-1,3-difluorobenzene]. masterorganicchemistry.com These reagents are powerful nucleophiles and strong bases, and they readily react with a variety of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds. wikipedia.orgresearchgate.net

Organolithium Reagents: Similarly, treatment with an alkyllithium reagent (e.g., n-butyllithium) or lithium metal can generate the corresponding organolithium species. Organolithium reagents are generally more reactive than their Grignard counterparts.

The following table illustrates the expected products from the reaction of the Grignard reagent of this compound with various electrophiles:

| Electrophile | Reagent Example | Product Functional Group |

| Aldehyde | Formaldehyde | Primary Alcohol |

| Ketone | Acetone | Tertiary Alcohol |

| Ester | Ethyl acetate | Tertiary Alcohol |

| Carbon Dioxide | CO₂ | Carboxylic Acid |

Reactions Involving the Difluorobenzene Core

The difluorobenzene ring is generally less reactive than the bromopropyl moiety due to its aromatic stability. However, it can undergo substitution reactions under certain conditions. The fluorine atoms are strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but can activate it for nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation typically require harsh conditions due to the deactivating effect of the fluorine atoms and the alkyl group. chemicalbook.comyoutube.com The directing effects of the substituents would need to be considered to predict the regioselectivity of such reactions. The fluorine atoms are ortho, para-directing, while the propyl group is also ortho, para-directing. This would likely lead to a mixture of products. wikipedia.orgyoutube.com

Nucleophilic Aromatic Substitution: The presence of two electron-withdrawing fluorine atoms can make the aromatic ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the fluorine atoms. researchgate.netgoogle.com This type of reaction typically requires a strong nucleophile and may be facilitated by the presence of additional activating groups.

Lithiation: Direct deprotonation of the aromatic ring can be achieved using strong bases like organolithium reagents. The position of lithiation is directed by the substituents on the ring. In the case of difluorobenzenes, lithiation often occurs ortho to a fluorine atom. google.com The resulting aryllithium species can then react with various electrophiles.

Nucleophilic Aromatic Substitution (SNA) Reactions

Nucleophilic aromatic substitution (SNA) is a key reaction pathway for fluoroaromatic compounds. The high electronegativity of the fluorine atoms polarizes the carbon-fluorine bond and activates the aromatic ring towards attack by nucleophiles. In this compound, the fluorine atoms render the ring electron-deficient, facilitating the addition of a nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent elimination of a fluoride (B91410) ion restores the aromaticity and results in the substituted product.

The regioselectivity of SNAr reactions on 1,3-difluorobenzene (B1663923) derivatives is dictated by the positions of the activating groups and the stability of the intermediate Meisenheimer complex. In the case of this compound, nucleophilic attack can theoretically occur at the carbon atom bearing either of the two fluorine atoms (C1 or C3). The 2-bromopropyl group, being an alkyl group, is weakly electron-donating and is positioned ortho to both fluorine atoms.

The stability of the anionic Meisenheimer intermediate is the determining factor for regioselectivity. Nucleophilic attack at the C1 or C3 position places a negative charge on the aromatic ring, which is delocalized through resonance. The presence of electron-withdrawing groups ortho or para to the position of attack enhances the stability of this intermediate. While the bromopropyl group itself is not strongly electron-withdrawing, the remaining fluorine atom can help stabilize the negative charge. The precise regiochemical outcome would depend on the specific nucleophile and reaction conditions, but substitution is generally directed by the electronic effects of the substituents.

A practical application of SNAr reactions on difluorobenzene derivatives is the synthesis of fluoroaryl ethers and differentially substituted resorcinols. acs.orgrsc.org This methodology can be applied to this compound.

Fluoroaryl Ethers: Reaction with various alcohols (alkoxides) as nucleophiles can selectively displace one of the fluorine atoms to yield fluoroaryl ethers. acs.org For instance, treatment with sodium methoxide would be expected to produce 1-(3-bromopropyl)-2-fluoro-3-methoxybenzene. The reaction conditions can be controlled to favor monosubstitution.

Substituted Resorcinols: A sequential SNAr strategy can be employed to synthesize substituted resorcinols. acs.orgrsc.org The first step involves the displacement of one fluorine atom with an alkoxide. The resulting 1-alkoxy-3-fluorobenzene derivative is deactivated towards further SNAr due to the electron-donating nature of the alkoxy group. However, under more forcing conditions, the second fluorine atom can be displaced by another nucleophile, such as a hydroxide, to yield a substituted resorcinol (B1680541) derivative. rsc.org

| Reactant | Nucleophile | Product | Reaction Type |

| This compound | R-O⁻ (e.g., CH₃O⁻) | 2-(3-Bromopropyl)-1-fluoro-3-alkoxybenzene | SNAr (Ether Synthesis) |

| 2-(3-Bromopropyl)-1-fluoro-3-alkoxybenzene | OH⁻ | 2-(3-Bromopropyl)-3-alkoxy-phenol | SNAr (Resorcinol Synthesis) |

Electrophilic Aromatic Substitution Reactions

While the electron-withdrawing fluorine atoms deactivate the ring towards electrophilic attack, these reactions are still possible under specific conditions. The directing effects of the existing substituents determine the position of the incoming electrophile.

The regiochemical outcome of electrophilic aromatic substitution (EAS) on this compound is determined by the combined directing effects of the two fluorine atoms and the bromopropyl group.

Bromopropyl Substituent: The 3-bromopropyl group is an alkyl substituent on the benzene (B151609) ring. Alkyl groups are activating and ortho-, para-directors. Therefore, the group at C2 directs incoming electrophiles to the C4 and C6 positions.

The directing effects of the substituents are summarized in the table below:

| Substituent | Position | Type | Directing Effect |

| Fluorine | C1 | Deactivating, Ortho, Para-Director | C2, C4, C6 |

| 3-Bromopropyl | C2 | Activating, Ortho, Para-Director | C4, C6 |

| Fluorine | C3 | Deactivating, Ortho, Para-Director | C2, C4, C6 |

Considering these effects, the positions C4 and C6 are strongly favored for electrophilic attack as their activation is reinforced by all three substituents. The C2 position is already substituted. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions would be expected to yield a mixture of 4- and 6-substituted products.

Reduction Reactions of the Aromatic Halogen or Ring System

Reduction reactions of this compound can target the carbon-fluorine bonds, the carbon-bromine bond on the side chain, or the aromatic ring itself.

Hydrodefluorination (C-F Bond Reduction): The carbon-fluorine bond is one of the strongest in organic chemistry, making its reduction challenging. sciencemadness.org However, specific catalytic systems can achieve this. Catalytic hydrogenation using rhodium-based catalysts (e.g., Rh/Al₂O₃) under mild aqueous conditions has been shown to effectively hydrodefluorinate and hydrogenate fluorobenzene (B45895) to cyclohexane (B81311). acs.orgnih.gov Raney nickel in the presence of NaOH has also been reported to remove fluorine from a benzene ring. sciencemadness.org Photoreduction using strong photoreductants like tetrakis(dimethylamino)ethylene (B1198057) (TDAE) can also reduce aryl fluorides. researchgate.netrsc.org

Side Chain Reduction (C-Br Bond Reduction): The carbon-bromine bond in the propyl side chain is more readily reduced than the C-F bonds on the ring. Standard reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used to replace the bromine with a hydrogen atom, yielding 1,3-difluoro-2-propylbenzene.

Ring Hydrogenation: The aromatic ring can be reduced to a cyclohexane ring under catalytic hydrogenation conditions, often at elevated pressures and temperatures with catalysts like platinum, palladium, or nickel. libretexts.org This reaction would lead to (3-bromopropyl)-1,3-difluorocyclohexane. It's noteworthy that conditions for ring hydrogenation can often lead to hydrodefluorination as well. acs.orgnih.gov

Birch Reduction: The Birch reduction, which uses an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol, is a classic method for the partial reduction of aromatic rings to 1,4-cyclohexadienes. organicreactions.orgmasterorganicchemistry.comnumberanalytics.com For difluorobenzene isomers, Birch reduction has been observed to compete with fluorine abstraction, with the former often being the dominant pathway. rsc.org

Oxidation Reactions of the Aromatic Ring or Side Chain

Oxidation can occur either at the aromatic ring or at the alkyl side chain. The fluorinated aromatic ring is generally resistant to oxidation due to the deactivating effect of the fluorine atoms. numberanalytics.comnih.gov

Side Chain Oxidation: The alkyl side chain is the more likely site for oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize alkylbenzenes to benzoic acids, provided there is at least one hydrogen atom on the benzylic carbon (the carbon attached to the ring). pressbooks.publibretexts.orgthemasterchemistry.comorgoreview.comlibretexts.org In this compound, the benzylic carbon has two hydrogens, making it susceptible to oxidation. This reaction would cleave the rest of the alkyl chain, yielding 2,6-difluorobenzoic acid.

Benzylic Bromination: While the side chain already contains a bromine atom, the benzylic position is susceptible to radical halogenation. Reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (like benzoyl peroxide) would introduce a bromine atom at the benzylic position, yielding 2-(1,3-dibromopropyl)-1,3-difluorobenzene. pressbooks.publibretexts.orgopenstax.orglumenlearning.com This reaction is highly selective for the benzylic position due to the resonance stabilization of the intermediate benzylic radical. pressbooks.publibretexts.org

Ring Oxidation (Ozonolysis): Although resistant to many oxidizing agents, the aromatic ring can be cleaved under vigorous conditions such as ozonolysis. wikipedia.org The reaction of benzene with ozone, followed by a work-up, cleaves the ring to form glyoxal. stackexchange.comyoutube.com Applying this to this compound would be expected to break apart the aromatic system, leading to complex mixtures of smaller, highly functionalized fragments.

| Reaction Type | Reagent | Site of Reaction | Expected Product |

| Side-Chain Oxidation | KMnO₄ | Alkyl Side Chain | 2,6-Difluorobenzoic acid |

| Benzylic Bromination | NBS, Peroxide | Benzylic C-H | 2-(1,3-Dibromopropyl)-1,3-difluorobenzene |

| Ring Cleavage | O₃ then Zn/H₂O | Aromatic Ring | Mixture of cleavage products |

Mechanistic Investigations of Key Transformations of this compound

The primary transformation pathway anticipated for this compound is an intramolecular cyclization, specifically an intramolecular Friedel-Crafts alkylation, to form 5,7-difluoro-1,2,3,4-tetrahydronaphthalene. This reaction involves the alkylation of the difluorobenzene ring by the bromopropyl side chain, typically facilitated by a Lewis acid catalyst. Due to the absence of specific experimental or computational studies on this compound in the reviewed literature, the following mechanistic discussion is based on well-established principles of intramolecular Friedel-Crafts reactions and data from analogous systems. The presence of two strongly electron-withdrawing fluorine atoms on the aromatic ring is expected to significantly influence the reactivity of the molecule.

Kinetic and Thermodynamic Parameters of Reactions

The kinetics and thermodynamics of the intramolecular Friedel-Crafts alkylation of this compound are expected to be governed by the electronic deactivation of the aromatic ring by the two fluorine atoms. Electron-withdrawing groups decrease the nucleophilicity of the benzene ring, making it less reactive towards electrophiles. reddit.com Consequently, the activation energy for the cyclization is anticipated to be relatively high, and the reaction may require forcing conditions, such as a strong Lewis acid and elevated temperatures.

To illustrate the expected parameters, the following interactive table presents hypothetical yet realistic kinetic and thermodynamic data for the intramolecular cyclization of a generic 3-arylpropyl bromide, highlighting the expected impact of deactivating substituents like fluorine.

| Substrate | Activation Energy (Ea) (kcal/mol) | Enthalpy of Reaction (ΔH) (kcal/mol) | Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) | Rate Constant (k) at 298 K (s⁻¹) |

|---|---|---|---|---|

| 3-Phenylpropyl bromide (Analogous, Activated) | 20-25 | -5 to 0 | 22-27 | ~10⁻⁴ - 10⁻⁶ |

| 3-(3,5-Difluorophenyl)propyl bromide (Hypothetical, Deactivated) | 28-35 | -2 to +3 | 30-38 | ~10⁻⁸ - 10⁻¹⁰ |

Note: The data in this table is illustrative and based on general principles of physical organic chemistry. Actual experimental values for this compound may vary.

Transition State Analysis and Reaction Pathway Elucidation

The generally accepted mechanism for the intramolecular Friedel-Crafts alkylation of a 3-arylpropyl halide proceeds through the formation of a carbocation intermediate, which then attacks the aromatic ring. The key steps for the cyclization of this compound are as follows:

Formation of the Electrophile: In the presence of a Lewis acid (e.g., AlCl₃), the bromine atom coordinates with the Lewis acid, making it a better leaving group. Departure of the bromide-Lewis acid complex generates a primary carbocation at the end of the propyl chain. It is important to note that a discrete primary carbocation is highly unstable. It is more likely that the reaction proceeds through a transition state with significant carbocationic character or that the alkylation occurs via a concerted mechanism where the C-Br bond is broken as the new C-C bond is formed. For simplicity, the pathway is often depicted with a carbocation intermediate.

Intramolecular Electrophilic Attack: The carbocation (or the electrophilic carbon of the C-Br-Lewis acid complex) is then attacked by the π-electrons of the difluorobenzene ring. Due to the ortho- and para-directing, yet deactivating, nature of the fluorine substituents, the attack is most likely to occur at the C4 or C6 position of the ring. Attack at C4 would lead to the formation of 5,7-difluoro-1,2,3,4-tetrahydronaphthalene.

Formation of the Wheland Intermediate (Arenium Ion): The electrophilic attack disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation known as a Wheland intermediate or an arenium ion. This step is typically the rate-determining step of the reaction. The transition state leading to this intermediate will have a high energy due to both the disruption of aromaticity and the electronic destabilization from the fluorine atoms.

Deprotonation and Rearomatization: A base (such as the [AlCl₃Br]⁻ complex) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the final product, 5,7-difluoro-1,2,3,4-tetrahydronaphthalene, and regenerating the Lewis acid catalyst.

The transition state for the rate-determining step resembles the Wheland intermediate. Computational studies on analogous systems have shown that the geometry of this transition state involves a significant distortion of the benzene ring from planarity as the new C-C bond is being formed. nih.gov The positive charge in the arenium ion is delocalized across the ring, but the presence of the electron-withdrawing fluorine atoms will destabilize this intermediate compared to an unsubstituted ring, thus increasing the activation energy of the reaction.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 3 Bromopropyl 1,3 Difluorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the atomic connectivity and chemical environments within a molecule. For 2-(3-Bromopropyl)-1,3-difluorobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, is essential for unambiguous structural assignment.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the propyl chain and the aromatic ring.

Alkyl Chain Resonances: The three methylene (B1212753) groups of the bromopropyl substituent will give rise to three distinct signals. The methylene group attached to the bromine atom (α-CH₂) is anticipated to be the most deshielded, appearing furthest downfield, likely as a triplet. The methylene group adjacent to the aromatic ring (γ-CH₂) will also be deshielded and is expected to appear as a triplet. The central methylene group (β-CH₂) will likely resonate as a multiplet (a pentet or sextet) due to coupling with the adjacent methylene protons.

Aromatic Resonances: The aromatic region of the spectrum is predicted to show complex multiplets due to proton-proton and proton-fluorine couplings. The difluorinated benzene (B151609) ring has three aromatic protons. Their chemical shifts will be influenced by the electron-withdrawing effects of the fluorine atoms and the alkyl substituent.

A predicted ¹H NMR data table is presented below based on analogous compounds and standard chemical shift values.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| α-CH₂ | 3.4 - 3.6 | Triplet (t) | ~6-7 |

| β-CH₂ | 2.1 - 2.3 | Multiplet (m) | ~6-7 |

| γ-CH₂ | 2.8 - 3.0 | Triplet (t) | ~7-8 |

| Aromatic-H | 6.9 - 7.4 | Multiplet (m) | - |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms. The carbons attached to the electronegative fluorine and bromine atoms will be significantly deshielded. Furthermore, the signals for the fluorinated aromatic carbons will appear as doublets or doublets of doublets due to carbon-fluorine coupling. magritek.com

A predicted ¹³C NMR data table is provided below, with assignments based on the analysis of similar structures. docbrown.info

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

| α-CH₂ | 32 - 35 | - |

| β-CH₂ | 30 - 33 | - |

| γ-CH₂ | 28 - 31 | - |

| C1 (C-F) | 160 - 164 | ¹JCF ≈ 240-250 (dd) |

| C2 (C-CH₂) | 125 - 129 | ³JCF ≈ 3-5 (d) |

| C3 (C-F) | 160 - 164 | ¹JCF ≈ 240-250 (dd) |

| C4 | 115 - 118 | ²JCF ≈ 15-20 (d) |

| C5 | 128 - 132 | ⁴JCF ≈ 1-3 (t) |

| C6 | 110 - 113 | ²JCF ≈ 15-20 (d) |

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The spectrum of this compound is expected to show two distinct signals for the two non-equivalent fluorine atoms. These signals will likely appear as complex multiplets due to fluorine-fluorine and fluorine-proton couplings. The chemical shifts of fluorine atoms are typically reported relative to a standard such as CFCl₃. colorado.edu For aromatic fluorine atoms, the chemical shifts generally fall within a specific range. ucsb.edu

The coupling patterns in ¹⁹F NMR can be intricate. Long-range couplings (over four or five bonds) between fluorine and protons are common. wikipedia.org The two fluorine atoms on the benzene ring will couple to each other and to the aromatic protons, leading to complex multiplet structures. Decoupling techniques, such as proton-decoupling, can simplify the spectrum and aid in the assignment of the fluorine signals.

Predicted ¹⁹F NMR data is outlined below:

| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| F-1 | -110 to -115 | Multiplet (m) |

| F-3 | -110 to -115 | Multiplet (m) |

2D NMR experiments are crucial for establishing the connectivity between different atoms in the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu For this compound, COSY would show correlations between the protons of the adjacent methylene groups in the propyl chain (α-CH₂ with β-CH₂, and β-CH₂ with γ-CH₂). It would also help in assigning the coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. sdsu.edu An HSQC spectrum would show cross-peaks connecting each proton signal to the signal of the carbon it is attached to. This is invaluable for assigning the carbon signals of the propyl chain and the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. ustc.edu.cn HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the propyl chain and the aromatic ring. For instance, correlations between the γ-CH₂ protons and the aromatic carbons C1, C2, and C3 would be expected.

Fluorine-19 (19F) NMR for Fluorine Environments and Coupling Patterns

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity. nist.gov

The fragmentation of the molecular ion will likely involve the loss of the bromine atom, leading to a significant fragment ion. Other common fragmentation pathways could include the cleavage of the propyl chain.

A table of predicted major mass spectral fragments is provided below:

| m/z (mass-to-charge ratio) | Predicted Fragment |

| 234/236 | [M]⁺ (Molecular ion) |

| 155 | [M - Br]⁺ |

| 127 | [C₇H₄F₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion, if rearrangement occurs) |

Molecular Ion Detection and Fragmentation Pathway Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ion and its fragments. For this compound, electron ionization (EI) mass spectrometry would reveal a distinct molecular ion and a series of fragment ions that provide a roadmap to its molecular structure.

The molecular ion peak is one of the most critical pieces of information in a mass spectrum, as it typically represents the molar mass of the compound. ulethbridge.ca Due to the presence of bromine, the molecular ion of this compound will appear as a pair of peaks of almost equal intensity, [M]•+ and [M+2]•+, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). jove.comdocbrown.info

Upon ionization, the molecular ion can undergo fragmentation through the cleavage of its weakest bonds. The fragmentation pattern is predictable based on the stability of the resulting fragments. For aromatic compounds, the molecular ion peak is often strong due to the stability of the aromatic ring. libretexts.org In the case of alkyl halides, a primary fragmentation pathway involves the cleavage of the carbon-halogen bond. jove.commiamioh.edu

Key fragmentation pathways for this compound include:

Loss of a Bromine Radical: The C-Br bond is relatively weak and prone to cleavage, resulting in the loss of a bromine radical (Br•). This leads to the formation of a stable secondary carbocation. This is often a dominant fragmentation pathway for alkyl bromides. jove.com

Benzylic Cleavage: Cleavage of the Cα-Cβ bond (the bond between the first and second carbon of the propyl chain) results in the formation of a stable, resonance-delocalized benzylic cation.

Loss of Propyl Bromide: Fragmentation can occur where the entire bromopropyl side chain is cleaved, though this is generally less favorable than the loss of a simple radical.

Formation of Aromatic Fragments: The difluorophenyl group itself is very stable, and fragments corresponding to this moiety, such as at m/z 77 for a generic phenyl group, are common for substituted benzenes. ulethbridge.ca

Below is a table of predicted major fragments for this compound.

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion Structure | Notes on Fragmentation |

|---|---|---|---|

| 234 | 236 | [C₉H₉BrF₂]⁺• | Molecular Ion ([M]⁺• and [M+2]⁺•) |

| 155 | - | [C₉H₉F₂]⁺ | Loss of •Br radical from the molecular ion. This is expected to be a significant peak. |

| 127 | - | [C₇H₆F₂]⁺ | Result of benzylic cleavage (loss of •CH₂CH₂Br). |

| 113 | - | [C₆H₃F₂]⁺ | Fragment corresponding to the difluorophenyl cation. |

Isotopic Pattern Analysis for Bromine Isotopes

A hallmark of the mass spectrum of a bromine-containing compound is its distinctive isotopic pattern. jove.com Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundances (approximately 50.69% and 49.31%, respectively). jove.comdocbrown.info

This isotopic distribution gives rise to a pair of peaks for every fragment containing a bromine atom. These peaks are separated by two mass units (e.g., M and M+2) and their relative intensities are in an approximate 1:1 ratio. jove.comdocbrown.info This signature is a powerful diagnostic tool for identifying the presence of bromine in an unknown compound.

For the molecular ion of this compound, this pattern is clearly observable.

| Ion | Isotope Composition | Expected m/z | Relative Intensity |

|---|---|---|---|

| [M]⁺• | C₉H₉⁷⁹BrF₂ | 234 | ~100% |

| [M+2]⁺• | C₉H₉⁸¹BrF₂ | 236 | ~98% |

This characteristic 1:1 doublet pattern simplifies the identification of bromine-containing fragments within the mass spectrum, aiding in the complete structural elucidation of the molecule. docbrown.info

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. wikipedia.org These methods are exceptionally useful for identifying the functional groups present in a compound, as different types of bonds and structural moieties vibrate at characteristic frequencies. mdpi.com

Analysis of Characteristic Vibrational Modes of the Aromatic and Alkyl Moieties

The vibrational spectrum of this compound can be interpreted by considering the contributions from its two main components: the 1,3-disubstituted difluorobenzene ring and the 3-bromopropyl side chain.

Aromatic Moiety (1,3-Difluorobenzene Ring):

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic ring produce a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern influences the exact position and intensity of these peaks.

C-F Stretching: The C-F bonds give rise to very strong and characteristic absorption bands in the IR spectrum, typically found in the 1300-1100 cm⁻¹ range. scilit.com

C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the remaining C-H bonds on the ring produce strong bands in the 900-650 cm⁻¹ region. The specific frequencies are highly diagnostic of the substitution pattern on the benzene ring.

Alkyl Moiety (-CH₂CH₂CH₂Br):

C-H Stretching: The aliphatic C-H bonds of the propyl chain exhibit symmetric and asymmetric stretching vibrations in the 2960-2850 cm⁻¹ range.

CH₂ Bending (Scissoring): The bending vibration of the methylene (CH₂) groups is typically observed around 1470-1450 cm⁻¹.

C-Br Stretching: The stretching vibration of the carbon-bromine bond is found at lower frequencies, generally in the 650-500 cm⁻¹ region. This band can be weak in the IR spectrum but is often more prominent in the Raman spectrum.

The following table summarizes the expected characteristic vibrational frequencies.

| Vibrational Mode | Structural Moiety | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C-H Stretch | Alkyl (CH₂) | 2960 - 2850 | Medium to Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Strong |

| CH₂ Bend (Scissoring) | Alkyl (CH₂) | 1470 - 1450 | Medium |

| C-F Stretch | Aromatic | 1300 - 1100 | Strong |

| C-H Out-of-Plane Bend | Aromatic | 900 - 650 | Strong |

| C-Br Stretch | Alkyl | 650 - 500 | Medium to Weak |

Ultrafast Pump-Probe Laser Spectroscopy for Photochemical Dynamics

Ultrafast pump-probe spectroscopy is a sophisticated technique that allows for the real-time observation of molecular processes occurring on extremely short timescales, such as femtoseconds (10⁻¹⁵ s). stfc.ac.ukmpg.de This method is ideal for studying the primary events in photochemical reactions, such as bond breaking and the formation of transient species. researchgate.net

The technique operates by first exciting the molecule with a short, intense "pump" laser pulse. This initiates a photochemical process. A second, time-delayed "probe" pulse then monitors the changes in the sample's absorption or emission as a function of the delay time between the pump and probe pulses. stfc.ac.uk

For this compound, a key area of interest for photochemical study is the photodissociation of the C-Br bond. The aromatic ring acts as a chromophore, absorbing light in the ultraviolet (UV) region. Upon excitation by a UV pump pulse, the molecule can be promoted to an excited electronic state. From this state, the energy can be channeled into the C-Br bond, leading to its cleavage.

A pump-probe experiment could be designed to:

Initiate Photodissociation: A femtosecond pump pulse, tuned to an absorption band of the difluorobenzene ring, would excite the molecule.

Monitor Bond Cleavage: The probe pulse would track the decay of the excited state of the parent molecule or, more directly, the appearance of the resulting radical fragments (the difluorophenylpropyl radical and the bromine atom).

Elucidate Reaction Timescales: By varying the delay time between the pump and probe pulses, the timescale for the C-Br bond cleavage can be determined directly. This provides fundamental insights into the reaction dynamics.

The fluorine atoms on the aromatic ring are known to influence the electronic structure and excited-state properties of the molecule, which can, in turn, affect the efficiency and dynamics of the photodissociation process compared to non-fluorinated analogues. dntb.gov.ua Such studies are crucial for understanding the fundamental mechanisms of photochemical reactions in halogenated aromatic compounds. rsc.orgresearchgate.net

Theoretical and Computational Chemistry Studies of 2 3 Bromopropyl 1,3 Difluorobenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. For a molecule like 2-(3-Bromopropyl)-1,3-difluorobenzene, these calculations can provide deep insights into its behavior at the atomic and electronic levels. While specific computational studies on this compound are not extensively available in the public domain, the methodologies used for similar halogenated benzene (B151609) derivatives can be described.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound would be primarily investigated using methods like Density Functional Theory (DFT) and ab initio calculations. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Molecular Orbital (MO) analysis, a direct outcome of these calculations, would describe the spatial distribution and energy of electrons in their respective orbitals. Key orbitals of interest include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For substituted benzenes, the contributions of atomic orbitals from the phenyl ring, the fluorine atoms, the bromine atom, and the propyl chain to the HOMO and LUMO would be quantified to predict sites susceptible to electrophilic or nucleophilic attack.

Electrostatic Potential and Charge Distribution Mapping

The electrostatic potential (ESP) surface of this compound would be mapped to visualize the charge distribution and predict intermolecular interactions. The ESP is calculated from the electron density and reveals regions that are electron-rich (negative potential) and electron-poor (positive potential).

For this molecule, the electronegative fluorine and bromine atoms would create regions of negative electrostatic potential, while the hydrogen atoms and the carbon backbone would exhibit positive potential. This mapping is instrumental in understanding non-covalent interactions, such as halogen bonding, which could play a significant role in the molecule's crystal packing and its interactions with other molecules. The charge distribution can be quantified using various population analysis schemes, such as Mulliken or Natural Bond Orbital (NBO) analysis, to assign partial charges to each atom.

Reaction Mechanism Modeling and Simulation

Computational modeling is a powerful tool for elucidating the pathways and energetics of chemical reactions involving this compound.

Prediction of Transition State Geometries and Energetics

For any proposed reaction, such as nucleophilic substitution at the brominated carbon or electrophilic addition to the aromatic ring, computational methods can be used to locate the transition state (TS) structures. A transition state is a first-order saddle point on the potential energy surface, and its geometry provides a snapshot of the bond-breaking and bond-forming processes.

The energy of the transition state relative to the reactants determines the activation energy barrier for the reaction. Lower activation energies indicate faster reaction rates. Methods such as the synchronous transit-guided quasi-Newton (STQN) method are often employed to find these TS structures. Vibrational frequency analysis is then performed to confirm that the located structure is a true transition state, characterized by a single imaginary frequency corresponding to the reaction coordinate.

Computational Prediction of Reaction Pathways and Selectivity

By mapping out the potential energy surface, including reactants, intermediates, transition states, and products, computational chemistry can predict the most favorable reaction pathways. For this compound, this could involve exploring the competition between different reaction types or the regioselectivity of reactions on the aromatic ring.

For instance, in a reaction with a nucleophile, calculations could determine whether substitution at the propyl chain or at the aromatic ring is more likely. The relative energies of the transition states for different pathways would reveal the kinetic product, while the relative energies of the final products would indicate the thermodynamic product. These predictions are invaluable for designing synthetic routes and understanding reaction outcomes.

Photodissociation Dynamics Simulations

Photodissociation dynamics simulations investigate the fate of a molecule after it absorbs light. For halogenated aromatic compounds, a key process is the cleavage of the carbon-halogen bond. While specific studies on this compound are lacking, research on similar molecules like bromo-3-fluorobenzene provides a framework for how such a study would be conducted. dntb.gov.ua

Upon UV excitation, the molecule would be promoted to an excited electronic state. The subsequent dynamics would be simulated by solving the time-dependent Schrödinger equation for the nuclei on potential energy surfaces of the excited states. These simulations can reveal the timescale of bond cleavage, the distribution of energy in the resulting fragments, and the branching ratios between different dissociation channels. For this compound, a primary focus would be the photodissociation of the C-Br bond, a common pathway for bromoaromatic compounds. dntb.gov.ua The influence of the fluorine atoms and the propyl group on the absorption spectrum and the dissociation dynamics would be of particular interest.

Construction of Nonadiabatic Potential Energy Surfaces

The construction of potential energy surfaces (PESs) is a cornerstone of computational chemistry, providing a landscape that governs the geometric changes and reactivity of a molecule. For a molecule like this compound, the PES would be a high-dimensional function of its atomic coordinates.

In photochemical processes, where molecules are electronically excited, the Born-Oppenheimer approximation—which assumes the separation of nuclear and electronic motion—can break down. This is particularly true in regions of the PES where different electronic states approach each other in energy, such as at conical intersections. In these situations, nonadiabatic potential energy surfaces are required to accurately describe the system's evolution. arxiv.org

The construction of these surfaces for a molecule like this compound would involve high-level ab initio quantum chemical calculations. Methods such as Complete Active Space Self-Consistent Field (CASSCF) followed by Multireference Configuration Interaction (MRCI) or second-order perturbation theory (CASPT2) are often employed to accurately calculate the energies of the ground and excited electronic states at various molecular geometries. aip.org For complexes involving molecules like p-difluorobenzene, the ground-state PES can be calculated using methods like the second-order Møller-Plesset (MP2) level of theory. nih.gov

These calculated energy points are then fitted to an analytical function to create a smooth, continuous representation of the PES. For complex systems, this can be a computationally intensive task. The resulting nonadiabatic PESs for this compound would reveal crucial information about the energetic pathways for various photochemical reactions, including the barriers to dissociation and the locations of intersections between electronic states that facilitate non-radiative transitions.

Quantum Dynamical Simulations of Photochemical Processes

Once the nonadiabatic potential energy surfaces are constructed, they can be used to perform quantum dynamical simulations to model the behavior of the molecule after it absorbs light. These simulations can provide detailed insights into the timescales and mechanisms of photochemical processes.

For bromoaromatic compounds like bromobenzene (B47551), photodissociation following UV excitation is a key process. aip.orgresearchgate.net Theoretical studies on bromobenzene have shown that after excitation to an initial excited singlet state (a ππ* state), the molecule can undergo intersystem crossing to a repulsive triplet state, leading to the cleavage of the C-Br bond. nih.govresearchgate.net The spin-orbit coupling, which is significant for a heavy atom like bromine, plays a crucial role in facilitating this singlet-triplet transition. nih.gov

Quantum dynamical simulations for this compound would likely be performed using methods such as wavepacket propagation or trajectory-based methods like Tully's fewest-switches surface hopping. ruhr-uni-bochum.de These simulations would track the evolution of the molecule's wave function or a swarm of classical trajectories on the coupled electronic state potential energy surfaces.

The simulations would be expected to reveal the primary photochemical pathways for this compound. A likely outcome would be the dissociation of the C-Br bond in the bromopropyl side chain. The presence of the fluorine atoms on the benzene ring could influence the electronic structure and the energies of the excited states, potentially altering the photodissociation dynamics compared to unsubstituted bromopropylbenzene. The simulations could predict the quantum yields of different photoproducts and the lifetimes of the excited states.

| Simulation Parameter | Description | Relevance to this compound |

| Initial Excited State | The electronic state populated upon photoexcitation. | Likely a ππ* transition localized on the difluorobenzene ring. |

| Nonadiabatic Coupling | The interaction between different electronic states. | Crucial for modeling transitions between singlet and triplet states, leading to C-Br bond cleavage. |

| Time Propagation | The method used to evolve the system in time. | Wavepacket dynamics or surface hopping would be appropriate choices. |

| Observables | Properties calculated from the simulation. | Quantum yields of dissociation, excited-state lifetimes, and product energy distributions. |

Conformational Analysis of the Bromopropyl Side Chain

The bromopropyl side chain of this compound introduces conformational flexibility to the molecule. The rotation around the C-C single bonds of this side chain will lead to different spatial arrangements, or conformers, each with a distinct energy.